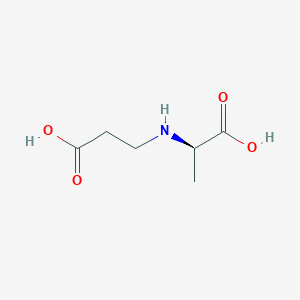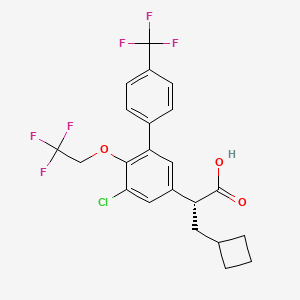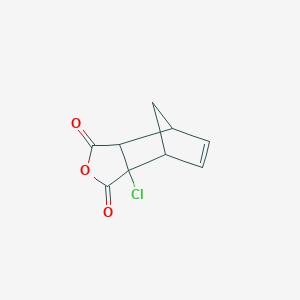
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is known for its ability to modulate the immune response and reduce inflammation by inhibiting the release of inflammatory mediators.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate typically involves multiple steps starting from a suitable steroid precursor. The process includes:
Oxidation: The precursor undergoes oxidation to introduce the necessary ketone groups at positions 3, 11, and 20.
Hydroxylation: Hydroxyl groups are introduced at positions 17 and 21 through hydroxylation reactions.
Acetylation: The hydroxyl groups are then acetylated to form the acetate ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Oxidation: Using catalysts to facilitate the oxidation steps.
Selective Hydroxylation: Employing specific reagents to achieve selective hydroxylation.
Purification: Multiple purification steps, including crystallization and chromatography, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, leading to the formation of additional ketone groups.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acetylating Agents: Acetic anhydride, acetyl chloride.
Major Products
The major products formed from these reactions include various hydroxylated and acetylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other corticosteroids and related compounds.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control.
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The primary molecular targets include genes involved in the inflammatory response, such as cytokines and adhesion molecules. The pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes.
Comparación Con Compuestos Similares
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate is unique due to its specific structural features and pharmacological properties. Similar compounds include:
Prednisolone: Another corticosteroid with similar anti-inflammatory effects but different pharmacokinetics.
Dexamethasone: Known for its potent anti-inflammatory activity and longer duration of action.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of physiological effects.
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific clinical applications.
Propiedades
Número CAS |
1323-57-5 |
|---|---|
Fórmula molecular |
C24H30O6 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30O6/c1-14(26)30-12-20(29)24(13-25)9-7-18-17-5-4-15-10-16(27)6-8-22(15,2)21(17)19(28)11-23(18,24)3/h6,8,10,17-18,21,25H,4-5,7,9,11-13H2,1-3H3/t17-,18-,21+,22-,23-,24-/m0/s1 |
Clave InChI |
QDQPMZPEGAIRFS-FCUGKPCYSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)CO |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


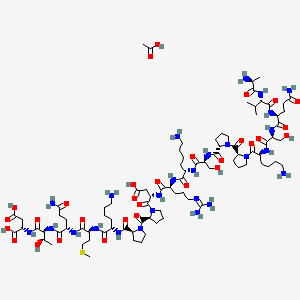
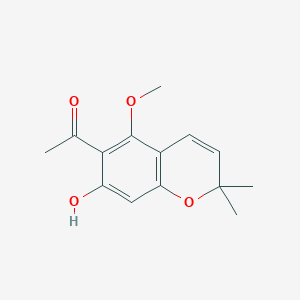

![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(prop-1-en-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B14749610.png)
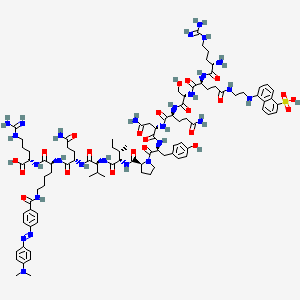
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)

![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)

![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
